

Viscumneoside III: Application Notes for Phytochemical Analysis and Biological Assays

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Compound of Interest

Compound Name: *viscumneoside III*

Cat. No.: *B219685*

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Introduction

Viscumneoside III is a dihydroflavone O-glycoside first identified in *Viscum coloratum*, a plant utilized in traditional medicine. As a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, **Viscumneoside III** presents significant interest for applications in dermatology and cosmetics, particularly for skin whitening and treating hyperpigmentation disorders. Its potential anti-angina pectoris and anti-osteoporotic activities further broaden its therapeutic relevance. To facilitate research and development, this document provides detailed protocols for the use of **Viscumneoside III** as a phytochemical standard for quantification, as well as its application in biological assays.

Physicochemical Properties

Property	Value
IUPAC Name	(2S)-7-[[[(2S,3R,4S,5S,6R)-3-[[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula	C ₂₇ H ₃₂ O ₁₅
Molecular Weight	604.53 g/mol
CAS Number	118985-27-6
Appearance	White to off-white powder
Solubility	Soluble in DMSO, Methanol, Ethanol. [1]

Application 1: Quantification of Viscumneoside III using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of **Viscumneoside III** in plant extracts or formulated products using HPLC with Photodiode Array (PDA) detection. The method is based on established principles for the analysis of flavonoid glycosides.

Experimental Protocol: HPLC-PDA Analysis

1. Instrumentation and Chromatographic Conditions:

- System: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Gradient elution using:
 - Solvent A: 0.1% Formic acid in Water

- Solvent B: Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm (typical for flavanones). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.
- Injection Volume: 10 µL.

2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Viscumneoside III** standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation (e.g., Plant Extract):
 - Accurately weigh 1 g of dried, powdered plant material.
 - Extract with 20 mL of methanol using ultrasonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Method Validation Parameters:

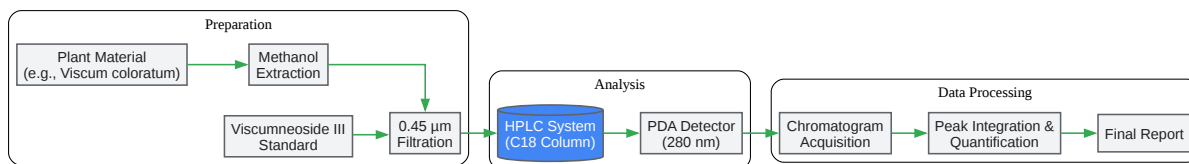
The analytical method should be validated according to ICH guidelines, assessing the following parameters:

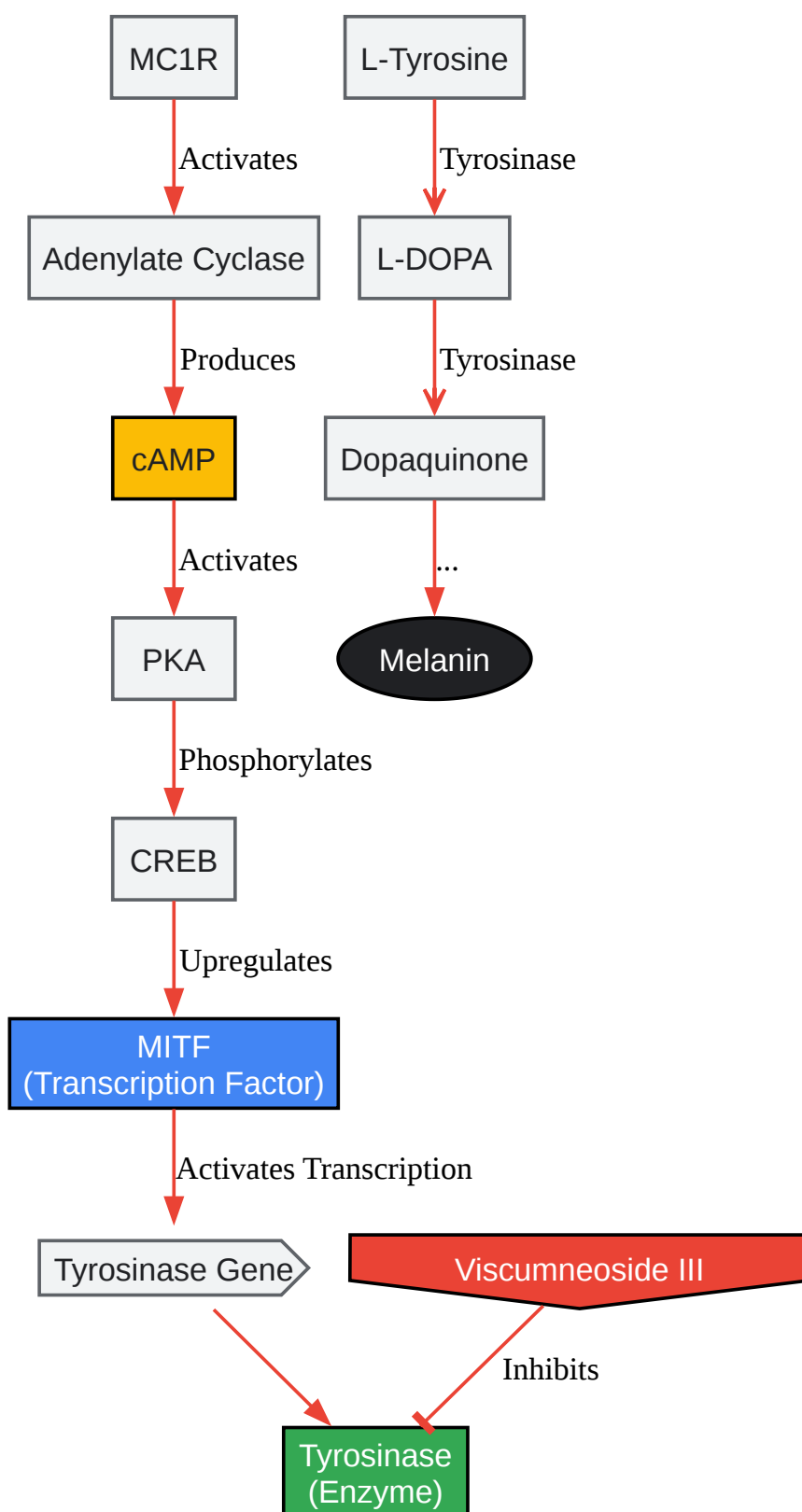
Parameter	Specification	Purpose
Linearity	Correlation coefficient (r^2) \geq 0.999	To demonstrate a proportional relationship between concentration and detector response.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%)	Intra-day and Inter-day RSD \leq 2%	To assess the closeness of agreement between a series of measurements.
Accuracy (Recovery %)	95% - 105%	To determine the closeness of the measured value to the true value.
Specificity	Peak purity and resolution > 2	To ensure the analytical signal is solely from the analyte of interest.

Data Presentation: HPLC Method Parameters

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient	0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B
Flow Rate	1.0 mL/min
Temperature	30°C
Detection	PDA at 280 nm
Injection Volume	10 µL

Visualization: HPLC Analysis Workflow





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References

- 1. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
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